molecular formula C13H18O2 B1322010 3,3-Dimethyl-4'-methoxybutyrophenone CAS No. 85157-92-2

3,3-Dimethyl-4'-methoxybutyrophenone

Cat. No.: B1322010
CAS No.: 85157-92-2
M. Wt: 206.28 g/mol
InChI Key: VYMFZBJTEADJCT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4’-methoxybutyrophenone is an organic compound with the molecular formula C13H18O2. It is a colorless oil that is primarily used in various chemical synthesis processes. The compound is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a butyrophenone backbone with two methyl groups at the third carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4’-methoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-4’-methoxybutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Types of Reactions:

    Oxidation: 3,3-Dimethyl-4’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3,3-Dimethyl-4’-methoxybenzoic acid.

    Reduction: 3,3-Dimethyl-4’-methoxybutanol.

    Substitution: Halogenated derivatives of 3,3-Dimethyl-4’-methoxybutyrophenone.

Scientific Research Applications

3,3-Dimethyl-4’-methoxybutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxybenzophenone: Similar structure but lacks the dimethyl groups on the butyrophenone backbone.

    3,3-Dimethylbutyrophenone: Similar backbone but lacks the methoxy group on the phenyl ring.

    4-Methoxyacetophenone: Similar phenyl ring substitution but with an acetyl group instead of the butyrophenone backbone.

Uniqueness: 3,3-Dimethyl-4’-methoxybutyrophenone is unique due to the presence of both the methoxy group and the dimethyl-substituted butyrophenone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMFZBJTEADJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620789
Record name 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85157-92-2
Record name 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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